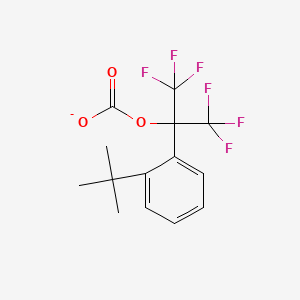
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylphenyl group and a hexafluoropropan-2-yl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate typically involves the reaction of 2-tert-butylphenol with hexafluoropropan-2-yl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted carbonates or carbamates.
Scientific Research Applications
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for hydroxyl or amino groups in organic synthesis, preventing unwanted reactions during multi-step synthesis processes. In biological systems, it may undergo enzymatic hydrolysis to release the active compound, which then exerts its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl isocyanate
- Hexafluoropropan-2-yl chloroformate
Uniqueness
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate stands out due to its combination of a bulky tert-butyl group and a highly electronegative hexafluoropropan-2-yl group. This unique structure imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
143213-43-8 |
|---|---|
Molecular Formula |
C14H13F6O3- |
Molecular Weight |
343.24 g/mol |
IUPAC Name |
[2-(2-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl] carbonate |
InChI |
InChI=1S/C14H14F6O3/c1-11(2,3)8-6-4-5-7-9(8)12(13(15,16)17,14(18,19)20)23-10(21)22/h4-7H,1-3H3,(H,21,22)/p-1 |
InChI Key |
DKLWRNSCIJEILT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















